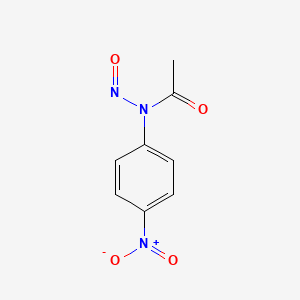![molecular formula C10H10N2O6 B14006795 Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate CAS No. 35748-37-9](/img/structure/B14006795.png)
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is an organic compound with the molecular formula C10H10N2O6. This compound is characterized by the presence of a nitro group, a hydroxyl group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate typically involves the esterification of 2-hydroxy-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetone.
Reduction: Formation of Methyl 2-[(2-hydroxy-3-amino-benzoyl)amino]acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-hydroxy-3-nitrobenzoate
- Methyl 3-nitrosalicylate
- Methyl 2-amino-5-nitrobenzoate
Uniqueness
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is unique due to the presence of both a nitro group and an ester group in its structure. This combination allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry. Its potential biological activities also make it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
35748-37-9 |
|---|---|
Molekularformel |
C10H10N2O6 |
Molekulargewicht |
254.20 g/mol |
IUPAC-Name |
methyl 2-[(2-hydroxy-3-nitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H10N2O6/c1-18-8(13)5-11-10(15)6-3-2-4-7(9(6)14)12(16)17/h2-4,14H,5H2,1H3,(H,11,15) |
InChI-Schlüssel |
YJPSZLNNWRGXQE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14006715.png)



![N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine](/img/structure/B14006747.png)







![Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate](/img/structure/B14006781.png)

